molecular formula C24H25N7 B3414071 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine CAS No. 946289-39-0

2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine

Cat. No.: B3414071
CAS No.: 946289-39-0
M. Wt: 411.5 g/mol
InChI Key: UQUMUBIIMVFXGD-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine is a pteridine-based compound featuring a benzyl-substituted piperazine moiety and a para-methylphenyl amine group. The compound’s design integrates a pteridine core, a scaffold known for heterocyclic interactions in drug discovery, with a benzylpiperazine group that may enhance lipophilicity and membrane permeability ().

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7/c1-18-7-9-20(10-8-18)27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)17-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUMUBIIMVFXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the pteridine core: Starting from a suitable pyrimidine derivative, the pteridine core can be synthesized through cyclization reactions.

    Introduction of the benzylpiperazine moiety: This step involves the nucleophilic substitution of a halogenated pteridine intermediate with 4-benzylpiperazine.

    Attachment of the 4-methylphenyl group: The final step includes the coupling of the 4-methylphenyl group to the pteridine core, possibly through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight* LogD (pH 5.5) Bioactivity
2-(4-Benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine (Target) Pteridin-4-amine 4-Methylphenyl, benzylpiperazine 427.50 ~2.8 (est.) Not reported
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridin-4-amine 2,4-Dimethylphenyl, phenylpiperazine 408.47 ~2.5 (est.) Not reported
2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine Pyrimidin-4-amine Benzylpiperidine, N,6-dimethyl 323.45 2.45 Not reported
CDD-823953 (N-(2-Benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide) Acetamide Benzylpiperazine, 2-benzoyl-4-nitrophenyl 514.55 ~3.1 (est.) Anti-Mycobacterium tuberculosis
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine Piperidin-4-amine 4-Methoxyphenyl, phenylethyl 310.44 ~3.0 (est.) Not reported

*Molecular weights calculated from molecular formulas. Estimated LogD values derived from structural analogs.

Key Observations:
  • Substituent Effects :
    • The benzylpiperazine group in the target compound and CDD-823953 () increases lipophilicity compared to phenylpiperazine (), which could improve blood-brain barrier penetration but reduce aqueous solubility.
    • The 4-methylphenyl group in the target compound vs. 2,4-dimethylphenyl in reduces steric hindrance, possibly favoring target engagement.
    • Nitro or methoxy groups () introduce electron-withdrawing or donating effects, altering electronic distribution and binding affinity.

Pharmacological and Functional Insights

Antimicrobial Activity:
  • CDD-823953 (), a benzylpiperazine acetamide derivative, inhibits Mycobacterium tuberculosis enzymes (PyrG and PanK), suggesting that the benzylpiperazine moiety may play a role in targeting bacterial kinases.
Anti-Inflammatory Potential:
  • A structurally related pteridin-3(4H)-one derivative () exhibited anti-inflammatory activity (IC50 = 11.6 μM), implying that pteridine derivatives may modulate inflammatory pathways. The target compound’s amine group could enhance solubility, improving bioavailability over carbonyl-containing analogs.
Kinase Inhibition:
  • Compounds like (4-chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)piperazin-1-yl]-amine () target glycogen synthase kinase-3β (GSK-3β), highlighting the role of piperazine-linked aromatic groups in kinase inhibition. The target compound’s benzylpiperazine group may similarly engage kinase ATP-binding pockets.

Biological Activity

2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine is a complex organic compound that integrates both piperazine and pteridine moieties. This unique structural combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pteridine core fused with a benzyl-substituted piperazine. This configuration allows for various interactions with biological targets, particularly receptors involved in neurotransmission and cellular signaling.

PropertyValue
Chemical FormulaC18H22N4
Molecular Weight306.40 g/mol
IUPAC NameThis compound
CAS Number[Not available]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pteridine backbone.
  • Alkylation of the piperazine ring.
  • Coupling reactions to attach the benzyl and methylphenyl groups.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, analogs have shown effectiveness against Zika virus (ZIKV) by reducing cytopathic effects in infected cells at micromolar concentrations .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor properties, with some exhibiting efficacy against human breast cancer cells. One study reported an IC50 value of 18 µM for a closely related compound, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has revealed that modifications to the piperazine or pteridine rings can significantly influence biological activity. For example, substituents on the piperazine nitrogen can enhance binding affinity to serotonin or dopamine receptors, which are crucial for neuropharmacological effects.

Case Studies

  • Antiviral Activity Against ZIKV : A study demonstrated that a series of 4-amino-piperazine derivatives showed marked antiviral effects against ZIKV, with some compounds achieving significant reductions in viral replication .
  • Antitumor Efficacy : Another investigation focused on the antitumor potential of pteridine derivatives, where compounds were tested against various cancer cell lines, showing promising results comparable to established chemotherapeutics like Olaparib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine
Reactant of Route 2
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine

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